3-Bromo-5-fluoro-N,N-diethylaniline CAS 1809161-70-3 properties
3-Bromo-5-fluoro-N,N-diethylaniline CAS 1809161-70-3 properties
An In-depth Technical Guide to 3-Bromo-5-fluoro-N,N-diethylaniline (CAS 1809161-70-3): Properties, Synthesis, and Analysis for Drug Discovery Professionals
Introduction
3-Bromo-5-fluoro-N,N-diethylaniline is a halogenated and fluorinated aromatic amine that serves as a versatile building block in modern organic synthesis. Its structural features—a nucleophilic diethylamino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate electronic and pharmacokinetic properties—make it a compound of significant interest for researchers in medicinal chemistry and materials science.
The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[1][2] As such, intermediates like 3-Bromo-5-fluoro-N,N-diethylaniline are pivotal in the synthesis of novel pharmaceutical candidates, particularly in the development of new anticancer medicines.[3] This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthesis pathway, robust analytical methodologies, and critical safety information tailored for the research and development professional.
Physicochemical and Computational Properties
The fundamental properties of 3-Bromo-5-fluoro-N,N-diethylaniline define its behavior in chemical reactions and biological systems. The data presented below combines information from supplier technical sheets and computational models.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1809161-70-3 | [4] |
| Molecular Formula | C₁₀H₁₃BrFN | [4] |
| Molecular Weight | 246.12 g/mol | [4] |
| Synonyms | 3-Bromo-N,N-diethyl-5-fluoroaniline | [4] |
| Purity | ≥95% (Typically available) | [4] |
| SMILES | CCN(CC)C1=CC(=CC(=C1)F)Br | [4] |
| Storage Conditions | Sealed in dry, 2-8°C |[4] |
Table 2: Computational Chemistry Data
| Descriptor | Value | Significance in Drug Discovery |
|---|---|---|
| LogP | 3.4344 | Predicts lipophilicity and membrane permeability.[4] |
| TPSA (Topological Polar Surface Area) | 3.24 Ų | Estimates transport properties and blood-brain barrier penetration.[4] |
| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding interactions.[4] |
| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding interactions.[4] |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy.[4] |
Synthesis and Purification
Protocol 1: Synthesis of 3-Bromo-5-fluoroaniline (Precursor)
This protocol is adapted from a known procedure for the reduction of a nitroaromatic compound using iron in the presence of an electrolyte.[5] This method, a variation of the Béchamp reduction, is favored for its cost-effectiveness and operational simplicity.
Materials:
-
1-bromo-3-fluoro-5-nitrobenzene (1.0 eq)
-
Iron powder (Fe) (3.0 eq)
-
Ammonium chloride (NH₄Cl) (2.0 eq)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder, ammonium chloride, and water.
-
Heating: Heat the suspension to 90-100°C with vigorous stirring.
-
Addition of Starting Material: Add 1-bromo-3-fluoro-5-nitrobenzene portion-wise to the heated suspension. The exothermic reaction should be controlled by the rate of addition.
-
Reaction: After the addition is complete, maintain the mixture at reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-fluoroaniline. The product can be further purified by vacuum distillation if necessary.[5]
Protocol 2: N,N-Diethylation via Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and is chosen here for its mild conditions and high selectivity, minimizing the formation of quaternary ammonium salt byproducts.[7]
Materials:
-
3-Bromo-5-fluoroaniline (1.0 eq)
-
Acetaldehyde (2.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Imine Formation: Dissolve 3-Bromo-5-fluoroaniline in the chosen solvent (DCM or DCE) in a flask under an inert atmosphere (e.g., nitrogen). Add acetaldehyde and stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride to the mixture in portions. This reagent is chosen for its mildness and tolerance of the slightly acidic conditions that can favor imine formation.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-5-fluoro-N,N-diethylaniline.[7]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is standard practice.[1][8]
Protocol 3: UHPLC-MS Analysis
This technique is invaluable for determining the purity of the compound and confirming its molecular weight. The protocol below is based on standard methods for analyzing similar aromatic amines.[8]
Instrumentation & Conditions:
-
System: A UPLC system coupled with a single quadrupole mass spectrometer (SQD) and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile with 0.02% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-60°C.
-
Detection: PDA scan (190-400 nm) and ESI+ mass spectrometry.
Expected Results:
-
Purity: The chromatogram should show a single major peak, allowing for purity calculation based on peak area percentage.
-
Molecular Weight Confirmation: The mass spectrum should display a protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated mass of C₁₀H₁₄BrFN⁺. A key diagnostic feature will be the isotopic pattern characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).[8]
NMR Spectroscopy: Structural Elucidation
NMR spectroscopy is the definitive method for elucidating the precise chemical structure. While experimental spectra for this specific compound are not published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.[9][10][11]
-
¹H NMR (in CDCl₃):
-
Ethyl Protons: A triplet integrating to 6H (for the two -CH₃ groups) around δ 1.1-1.3 ppm and a quartet integrating to 4H (for the two -CH₂- groups) around δ 3.2-3.4 ppm.
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.0-7.0 ppm). The protons will exhibit complex splitting patterns (doublets of doublets, or triplets) due to coupling with each other and with the fluorine atom (H-F coupling).
-
-
¹³C NMR (in CDCl₃):
-
Alkyl Carbons: Two signals in the aliphatic region for the ethyl groups (~δ 12-15 ppm for -CH₃ and ~δ 45-50 ppm for -CH₂-).
-
Aromatic Carbons: Six distinct signals in the aromatic region. The carbon directly attached to fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings. The carbon attached to bromine will appear around δ 120-125 ppm.
-
-
¹⁹F NMR (in CDCl₃):
-
A single signal, likely a triplet of triplets, due to coupling with the two ortho and one para aromatic protons.
-
Applications in a Research & Development Context
3-Bromo-5-fluoro-N,N-diethylaniline is not an end-product but a strategic intermediate. Its value lies in its potential for diversification in drug discovery campaigns.
-
Scaffold for Medicinal Chemistry: The aniline moiety is a common feature in many approved drugs. The N,N-diethyl group can modulate lipophilicity and block metabolic N-dealkylation.
-
Cross-Coupling Handle: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amine groups), enabling the rapid generation of compound libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The fluorine atom is strategically placed to exert a strong electron-withdrawing effect, which can significantly alter the pKa of the aniline nitrogen. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Safety and Handling
As a research chemical, 3-Bromo-5-fluoro-N,N-diethylaniline must be handled with appropriate caution. The following information is derived from safety data for the compound and its close structural analogs.[4][12][13][14]
Table 3: GHS Hazard Identification
| Pictogram | GHS Code | Hazard Statement |
|---|
|
| GHS07 | Warning | | | H302 | Harmful if swallowed.[4] | | | H312/H332 | Harmful in contact with skin or if inhaled.[12][14] | | | H315 | Causes skin irritation.[4] | | | H319 | Causes serious eye irritation.[4] | | | H335 | May cause respiratory irritation.[4] |Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12][13]
-
Hygiene: Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage and Disposal:
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.[4][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-5-fluoro-N,N-diethylaniline is a high-value synthetic intermediate with significant potential for application in drug discovery and development. Its carefully arranged functional groups offer multiple avenues for chemical modification, allowing researchers to systematically explore chemical space in the search for new therapeutic agents. Understanding its physicochemical properties, employing robust synthetic and analytical protocols, and adhering to strict safety guidelines are paramount to leveraging its full potential in the laboratory.
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